

The Discovery and Synthesis of Ropitoin (TR 2985): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropitoin (TR 2985) is a novel antiarrhythmic agent identified as a promising candidate for the management of cardiac rhythm disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Ropitoin**. It includes a detailed account of its electrophysiological effects on cardiac tissues, comprehensive experimental protocols, and a plausible synthetic route based on established hydantoin chemistry. The information is presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Initial Characterization

Ropitoin, designated as TR 2985, emerged from research focused on developing novel antiarrhythmic drugs with improved efficacy and safety profiles. The initial investigations into its pharmacological properties were first published in 1980 by Vidrio et al.[1]. This early work identified TR 2985 as a promising diphenylhydantoin derivative with significant antiarrhythmic activity[1]. Subsequent, more detailed studies, notably by Elizalde et al. in 1988, further elucidated its electrophysiological effects on various mammalian cardiac tissues, solidifying its position as a novel antiarrhythmic compound[2].

Chemical Properties



Property	Value	Source
IUPAC Name	5-(4-methoxyphenyl)-5-phenyl- 3-[3-(4-phenylpiperidin-1- yl)propyl]imidazolidine-2,4- dione	PubChem
Molecular Formula	C30H33N3O3	PubChem
Molecular Weight	483.6 g/mol	PubChem
CAS Number	56079-81-3	PubChem
Synonyms	TR 2985, Ropitoin Hydrochloride	[1][2]

Synthesis of Ropitoin (TR 2985)

The synthesis of **Ropitoin**, a substituted hydantoin derivative, can be achieved through a multistep process. A plausible and efficient synthetic route is the Bucherer-Bergs reaction, a wellestablished method for the synthesis of hydantoins. This is followed by an N-alkylation step to introduce the side chain.

Synthesis of the Hydantoin Core

The core structure, 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione, is synthesized via the Bucherer-Bergs reaction.

- Step 1: Formation of Cyanohydrin. 4-Methoxybenzophenone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.
- Step 2: Reaction with Ammonium Carbonate. The cyanohydrin intermediate is then heated with ammonium carbonate in a suitable solvent, such as ethanol, to yield the 5,5-disubstituted hydantoin.

N-Alkylation to Yield Ropitoin



• Step 3: Alkylation of the Hydantoin. The synthesized hydantoin is deprotonated with a strong base, such as sodium hydride, to form an anion. This anion is then reacted with a suitable alkylating agent, 1-(3-chloropropyl)-4-phenylpiperidine, to introduce the side chain at the N-3 position of the hydantoin ring, yielding **Ropitoin**.

Experimental Protocol: Synthesis of **Ropitoin** (TR 2985)

Part 1: Synthesis of 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione

- To a solution of 4-methoxybenzophenone (1 equivalent) in ethanol, add sodium cyanide (1.2 equivalents) and ammonium carbonate (3 equivalents).
- Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione.

Part 2: Synthesis of Ropitoin

- Suspend 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione (1 equivalent) in a dry, aprotic solvent such as dimethylformamide (DMF).
- Add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
- Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
- Add a solution of 1-(3-chloropropyl)-4-phenylpiperidine (1 equivalent) in DMF dropwise to the reaction mixture.
- Heat the reaction to 60-80°C and stir for 8-12 hours, monitoring by TLC.
- After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **Ropitoin**.

Mechanism of Action and Electrophysiological Effects

Ropitoin exerts its antiarrhythmic effects primarily by modulating cardiac ion channels. The key study by Elizalde et al. (1988) provides a detailed characterization of these effects.

Effects on Cardiac Action Potential

Ropitoin was found to depress the maximum upstroke velocity (Vmax) of the action potential in a frequency-dependent manner in guinea-pig atrial and ventricular muscle, as well as in dog Purkinje fibers. This indicates a blockade of sodium channels, a hallmark of Class I antiarrhythmic agents.

The effects on action potential duration (APD) were tissue-dependent. **Ropitoin** increased the APD in atrial muscle while shortening it in ventricular muscle and Purkinje fibers.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from the study by Elizalde et al. (1988).

Table 1: Effect of Ropitoin on Maximum Upstroke Velocity (Vmax) of the Action Potential

Tissue	Concentration (µmol/l)	Effect on Vmax
Guinea-pig Atrial Muscle	1-3	Depression
Guinea-pig Ventricular Muscle	1-3	Depression
Dog Purkinje Fibers	0.5-1.0	Depression

Table 2: Effect of **Ropitoin** on Action Potential Duration (APD)



Tissue	Concentration (µmol/l)	Effect on APD at 20%/50% Repolarization	Effect on APD at 90% Repolarization
Guinea-pig Atrial Muscle	1-3	Increased	Increased
Guinea-pig Ventricular Muscle	1-3	Shortened	Shortened
Dog Purkinje Fibers	0.5-1.0	Shortened	Shortened

Table 3: Effect of **Ropitoin** on Slow Action Potentials

Tissue	Concentration (µmol/l)	Effect
Guinea-pig Ventricular Slow Action Potentials	1-3	Depression

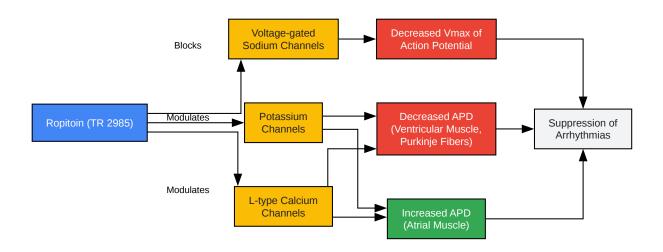
Experimental Protocol: Electrophysiological Studies on Isolated Cardiac Tissues (Based on Elizalde et al., 1988)

- Tissue Preparation: Isolate atrial and ventricular muscle strips from guinea pigs and Purkinje fibers from dog hearts. Mount the tissues in a perfusion chamber superfused with Tyrode's solution at 36-37°C, gassed with 95% O2 and 5% CO2.
- Electrophysiological Recordings: Impale the cardiac cells with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials.
- Stimulation: Stimulate the tissues with square-wave pulses of 1 ms duration at a desired frequency (e.g., 1 Hz) using bipolar silver electrodes.
- Drug Application: After a control recording period, superfuse the tissues with Tyrode's solution containing **Ropitoin** at the desired concentrations (0.5-3 µmol/l).
- Data Analysis: Measure the following action potential parameters before and after drug application: resting membrane potential, action potential amplitude, maximum upstroke



velocity (Vmax), and action potential duration at 20%, 50%, and 90% of repolarization.

Signaling Pathways and Workflows Proposed Signaling Pathway of Ropitoin's Antiarrhythmic Action

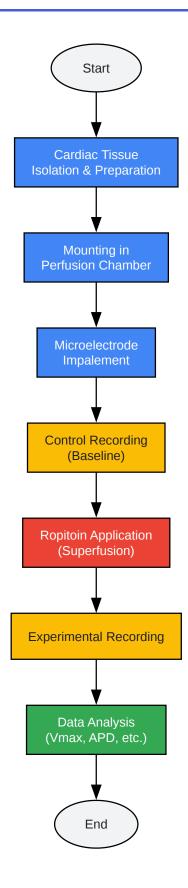


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Caption: Proposed signaling pathway of **Ropitoin**'s antiarrhythmic action.

Experimental Workflow for Electrophysiological Characterization





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Caption: Workflow for electrophysiological characterization of **Ropitoin**.



Conclusion

Ropitoin (TR 2985) is a novel antiarrhythmic agent with a distinct electrophysiological profile, primarily characterized by a frequency-dependent block of sodium channels and tissue-specific effects on action potential duration. The synthesis of **Ropitoin** can be efficiently achieved through established chemical methodologies. This technical guide provides a comprehensive summary of the discovery, synthesis, and mechanism of action of **Ropitoin**, intended to facilitate further research and development in the field of antiarrhythmic therapies. The detailed experimental protocols and data presented herein offer a solid foundation for future preclinical and clinical investigations.

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